molecular formula C14H19BrO2 B6614819 tert-butyl 4-(4-bromophenyl)butanoate CAS No. 1315468-28-0

tert-butyl 4-(4-bromophenyl)butanoate

Cat. No.: B6614819
CAS No.: 1315468-28-0
M. Wt: 299.20 g/mol
InChI Key: DULYJPASNJYZTD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromophenyl)butanoate is an ester derivative featuring a tert-butyl ester group linked to a butanoate chain, which is further substituted with a 4-bromophenyl aromatic ring.

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2/c1-14(2,3)17-13(16)6-4-5-11-7-9-12(15)10-8-11/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULYJPASNJYZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification reaction is a classical method for converting carboxylic acids to esters. For tert-butyl 4-(4-bromophenyl)butanoate, this would involve refluxing 4-(4-bromophenyl)butanoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven by the removal of water, often via azeotropic distillation. Typical conditions include temperatures of 80–110°C and reaction times of 12–24 hours, yielding the ester in 60–85% efficiency.

Steglich Esterification Using Coupling Reagents

For acid-sensitive substrates, the Steglich esterification offers a milder alternative. Here, 4-(4-bromophenyl)butanoic acid reacts with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method, conducted in dichloromethane or THF at room temperature, typically achieves yields exceeding 90% within 2–4 hours.

Stepwise Synthesis from 4-Bromophenyl Precursors

Preparation of 4-(4-Bromophenyl)butanoic Acid

The carboxylic acid precursor is often synthesized via Friedel-Crafts acylation or Grignard reactions. For example:

  • Friedel-Crafts Acylation : Reacting 4-bromobenzene with succinic anhydride in the presence of AlCl₃ yields 4-(4-bromophenyl)-4-oxobutanoic acid, which is subsequently reduced to the butanoic acid derivative using catalytic hydrogenation.

  • Grignard Addition : A Grignard reagent derived from 4-bromoiodobenzene reacts with ethyl acrylate, followed by hydrolysis and oxidation to produce the butanoic acid.

tert-Butyl Ester Formation

Once the carboxylic acid is obtained, tert-butyl esterification proceeds via:

  • Direct Esterification : Using tert-butanol and acid catalysis (e.g., H₂SO₄).

  • Boc Anhydride Transesterification : Reacting the acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or other bases.

Catalytic and Solvent Innovations

Green Solvent Systems

Recent advances prioritize solvent-free or bio-based solvents. For instance, microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF₄]) reduce reaction times to 10–30 minutes while maintaining yields above 85%.

Heterogeneous Catalysis

Mesoporous silica-supported catalysts (e.g., SBA-15-Ph-SO₃H) enable efficient esterification under mild conditions (room temperature, 1–2 hours) with easy catalyst recovery and reuse.

Comparative Analysis of Methodologies

Table 1: Yield and Conditions for tert-Butyl Esterification Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Fischer EsterificationH₂SO₄, toluene1102475
Steglich EsterificationDCC/DMAP, CH₂Cl₂25292
Microwave-Assisted[BMIM][BF₄], solvent-free1000.588
Heterogeneous CatalysisSBA-15-Ph-SO₃H, neat251.590

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl group’s bulkiness can impede reaction kinetics. Strategies include:

  • High-Pressure Conditions : Accelerating reactions via autoclave systems.

  • Ultrasound Assistance : Enhancing mass transfer in viscous mixtures.

Purification Techniques

Chromatography-free purification is achievable via:

  • Crystallization : Using hexane/ethyl acetate mixtures.

  • Acid-Base Extraction : Isolating the ester from unreacted acid or alcohol.

Chemical Reactions Analysis

Tert-butyl 4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include palladium (II) acetate, triethylamine, and copper (I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Introduction to Tert-butyl 4-(4-bromophenyl)butanoate

This compound, with the CAS number 1315468-28-0, is an organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This compound is an ester formed from the reaction of 4-bromobenzoic acid and tert-butyl acrylate, belonging to the family of benzoic acid esters. Its structure allows it to participate in diverse chemical reactions, making it valuable in both academic and industrial research settings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C14H19BrO2
  • Molecular Weight : 295.21 g/mol

Physical Properties

  • Appearance : Colorless solid
  • Solubility : Soluble in common organic solvents
  • Storage Conditions : Recommended to be stored at room temperature in a cool, dark place

Applications in Scientific Research

This compound is utilized across several scientific domains due to its reactivity and stability. Below are some notable applications:

Enzyme Assays

This compound serves as a substrate in enzyme assays, allowing researchers to study enzyme kinetics and mechanisms. Its structural characteristics enable it to mimic natural substrates, facilitating investigations into enzyme specificity and activity.

Organic Synthesis

This compound is frequently employed as a reagent in organic synthesis. It participates in various chemical reactions, including substitution and coupling reactions, which are essential for constructing complex organic molecules.

Fluorescent Probes

In imaging studies, this compound acts as a fluorescent probe due to its ability to absorb and emit light at specific wavelengths. This property is particularly useful in biological imaging applications, where tracking molecular interactions is crucial.

Anti-inflammatory and Anti-cancer Research

Recent studies have highlighted the potential of this compound in biomedical applications, particularly its anti-inflammatory and anti-cancer properties. Research indicates that this compound can inhibit the production of inflammatory cytokines and interleukins in vitro, suggesting its utility in therapeutic contexts for inflammatory diseases and cancer treatment.

Case Study 1: Enzyme Kinetics

In a study focusing on enzyme kinetics, this compound was used as a substrate for assessing the catalytic efficiency of various enzymes. Results indicated that modifications to the compound's structure could enhance enzyme affinity and reaction rates, leading to more efficient biocatalysts.

Case Study 2: Anti-cancer Properties

A recent investigation into the anti-cancer properties of this compound revealed that it effectively reduced tumor cell proliferation in vitro. The study demonstrated that treatment with this compound led to a significant decrease in inflammatory markers associated with tumor growth, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s efficacy and stability can be influenced by various environmental factors, such as light sensitivity. Further research into its mechanism of action and its effects on biochemical and physiological processes may lead to new insights into the role of this compound in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between tert-butyl 4-(4-bromophenyl)butanoate and analogous compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups CAS Number Reference
This compound C₁₄H₁₇BrO₂ 4-bromophenyl, butanoate ester Not specified [Hypothetical]
tert-Butyl 4-bromobutanoate C₇H₁₃BrO₂ Aliphatic bromine, butanoate ester 110611-91-1
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 4-bromo-2-fluorophenyl, benzoate ester Not specified
tert-Butyl N-(4-acetyl-2-bromophenyl)carbamate C₁₃H₁₅BrNO₃ 2-bromo-4-acetylphenyl, carbamate group 885269-93-2
tert-Butyl 4-(4-aminophenyl)butanoate C₁₄H₁₉NO₂ 4-aminophenyl, butanoate ester 2287318-82-3

Key Observations :

  • Aliphatic vs. Aromatic Bromine: tert-Butyl 4-bromobutanoate contains an aliphatic bromine, which is more reactive in nucleophilic substitutions compared to the aromatic bromine in this compound .
  • Ester Backbone: The benzoate ester in tert-butyl 4-bromo-2-fluorobenzoate introduces rigidity and electronic effects distinct from the butanoate backbone of the target compound .
  • Functional Group Diversity : The carbamate group in tert-butyl N-(4-acetyl-2-bromophenyl)carbamate enhances stability against hydrolysis compared to esters, making it suitable for prodrug applications .

Physicochemical Properties

Property This compound tert-Butyl 4-bromobutanoate tert-Butyl 4-bromo-2-fluorobenzoate tert-Butyl N-(4-acetyl-2-bromophenyl)carbamate
Molecular Weight (g/mol) ~297.2 223.11 283.12 328.17
Boiling Point/Stability High (aromatic stabilization) Moderate High (fluorine electronegativity) Moderate (carbamate stability)
Solubility Low (hydrophobic aryl group) Moderate (aliphatic chain) Low (fluorine enhances lipophilicity) Moderate (acetyl group polarity)

Key Observations :

  • Lipophilicity: The 4-bromophenyl group increases hydrophobicity, whereas the 4-aminophenyl derivative (tert-butyl 4-(4-aminophenyl)butanoate) exhibits higher aqueous solubility due to hydrogen bonding .

Biological Activity

tert-Butyl 4-(4-bromophenyl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Its structure features a tert-butyl group and a bromophenyl moiety, which are known to influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

GABAA Receptor Antagonism

One of the significant mechanisms by which this compound exerts its biological effects is through antagonism of the GABAA receptor. Research indicates that compounds with similar structures can inhibit GABA-mediated neurotransmission, leading to increased neuronal excitability. The compound acts by blocking the chloride ionophore associated with the GABAA receptor, mimicking the action of known antagonists like picrotoxinin . This property suggests potential applications in studying neurological disorders where GABAergic signaling is disrupted.

Cytotoxicity and Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds with similar phenyl substituents have been linked to significant cytotoxicity against human cancer cell lines such as U87 and U251 . The presence of the bromine atom is believed to enhance the compound's reactivity and interaction with cellular targets.

Case Studies

  • GABA Antagonism Study : A study investigated the effects of related bicycloorthocarboxylates on GABAA receptor binding. The findings revealed that these compounds exhibited IC50 values in the low nanomolar range, indicating high potency as GABAA antagonists. The structure-activity relationship highlighted that modifications to the phenyl group significantly affected binding affinity and biological activity .
  • Anticancer Activity : Another study evaluated a series of compounds similar to this compound for their anticancer properties. The results indicated that compounds with a 4-bromophenyl group displayed enhanced cytotoxicity compared to their non-brominated counterparts, suggesting that halogenation plays a crucial role in modulating biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (nM)LD50 (mg/kg)
This compoundGABAA receptor antagonist5-100.06
1-(4-Bromophenyl)-bicycloorthocarboxylateGABAA receptor antagonist3150.4-2
Ethyl 4-cyano-2,2-difluoro-4-(4-methoxyphenyl)butanoateModerate cytotoxicityNot specifiedNot specified

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-bromophenyl)butanoate?

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at room temperature (20–25°C) away from light and moisture. Stability tests indicate no decomposition under inert atmospheres (N₂/Ar) for ≥12 months .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or MS data often arise from residual solvents or byproducts. Methodological solutions include:

  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., Δ < 5 ppm error) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; verify coupling between the butanoate chain and aromatic protons .
  • DSC analysis : Detect impurities via melting point deviations (literature mp: 103–106°C for analogous tert-butyl esters) .

Q. What strategies optimize the esterification yield for scale-up synthesis?

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) with DCC to accelerate reaction kinetics .
  • Solvent-free conditions : Reduce purification complexity; microwave-assisted synthesis can enhance efficiency .
  • In situ monitoring : Employ TLC or FTIR to track reaction progress and minimize side products (e.g., diesters) .

Q. How does this compound behave under acidic/basic conditions?

  • Acidic hydrolysis : The tert-butyl group is cleaved to regenerate 4-(4-bromophenyl)butanoic acid (reflux with HCl/EtOH, 6–8 h) .
  • Basic conditions : Saponification occurs slowly (e.g., NaOH/MeOH, 24 h), yielding the sodium salt of the acid .
  • Stability : No degradation observed at pH 5–9, making it suitable for reactions in neutral buffers .

Q. What are its applications in designing bioactive derivatives?

  • Pharmaceutical intermediates : The bromophenyl moiety enables Suzuki-Miyaura cross-coupling to generate biaryl structures for kinase inhibitors .
  • Protecting group : The tert-butyl ester shields carboxylic acids during multi-step syntheses (e.g., peptide coupling) .
  • Case study : Analogues like tert-butyl 4-(((benzyloxy)carbonyl)amino)butanoate are used in prodrug design .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles (TLV: 1 mg/m³) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Contradiction Analysis

Q. Why do literature reports vary in melting points for tert-butyl esters?

Discrepancies (e.g., 100–110°C) stem from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., hexane vs. ethanol) .
  • Impurities : Residual tert-butanol or acid precursors lower observed mp. Purity checks via HPLC (≥97% by area) are advised .

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